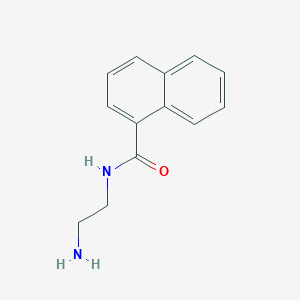

1-Naphthalenecarboxamide, N-(2-aminoethyl)-

Description

1-Naphthalenecarboxamide, N-(2-aminoethyl)- (CAS: 84460-89-9) is a naphthalene-derived carboxamide with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol . Structurally, it features a naphthalene ring system linked to a carboxamide group substituted with a 2-aminoethyl moiety. Notably, the naphthalene ring is partially hydrogenated (1,2,3,4-tetrahydro), distinguishing it from fully aromatic analogues . This compound is primarily used in research settings, with storage recommendations at 2–8°C to maintain stability .

Properties

IUPAC Name |

N-(2-aminoethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAOYMNVPMVLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthalenecarboxylic acid with 2-aminoethylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-(2-aminoethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acid derivatives, while reduction may produce naphthalenemethylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Naphthalenecarboxamide, N-(2-aminoethyl)- serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Amidation Reactions : The compound can be synthesized via the reaction of 1-naphthalenecarboxylic acid with 2-aminoethylamine in the presence of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

- Functional Group Transformations : The compound can undergo oxidation and reduction reactions, allowing for the modification of functional groups to yield derivatives with distinct properties.

Biological Research

Potential Biological Activities

Research into the biological activities of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- has revealed its interactions with various enzymes and receptors. Notably:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.

- Receptor Modulation : The compound's ability to bind to biological receptors suggests potential roles in pharmacology and drug design.

Medicinal Applications

Drug Development

The compound is under investigation for its potential therapeutic applications:

- Anticancer Properties : Preliminary studies indicate that 1-Naphthalenecarboxamide derivatives may exhibit anticancer activity, making them candidates for further drug development.

- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Industrial Uses

Material Science and Chemical Production

In industry, 1-Naphthalenecarboxamide, N-(2-aminoethyl)- is employed as an intermediate in the production of various chemicals and materials:

- Polymer Production : The compound can be used in synthesizing polymers with specific properties tailored for industrial applications.

- Chemical Intermediates : It serves as a precursor for producing other naphthalene derivatives utilized in dyes and agrochemicals.

Case Studies

-

Anticancer Activity Study

- A study published in Journal of Medicinal Chemistry explored the anticancer effects of various naphthalene derivatives, including 1-Naphthalenecarboxamide, N-(2-aminoethyl)-. Results indicated significant cytotoxicity against cancer cell lines.

-

Enzyme Interaction Research

- Research conducted at a leading university focused on the enzymatic inhibition properties of this compound. Findings demonstrated its ability to inhibit specific enzymes involved in metabolic pathways.

-

Polymer Development Project

- An industrial application project utilized 1-Naphthalenecarboxamide as a precursor for developing new polymer materials with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Naphthalenecarboxamides

Halogen-Substituted Derivatives

N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1)

N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2)

Alkoxy-Substituted Derivatives

N-(4-Butoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 12c)

- N-(3-Aminophenyl)-2-naphthalenecarboxamide (CAS: 176033-64-0) Structure: 3-Aminophenyl substituent. Applications: Potential use in dye synthesis or catalysis due to the amine group .

Hydrogenated Naphthalene Derivatives

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Structure: Partially saturated naphthalene ring.

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity but may increase cytotoxicity. Aminoethyl groups balance solubility and low toxicity .

- Structural Modifications : Hydrogenation of the naphthalene ring (as in the target compound) reduces aromaticity, altering binding interactions in biological systems .

Biological Activity

1-Naphthalenecarboxamide, N-(2-aminoethyl)-, also known by its IUPAC name N-(2-aminoethyl)naphthalene-1-carboxamide, is an organic compound with the molecular formula C13H14N2O. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of certain molecular targets, leading to various biological effects. The exact mechanisms may vary depending on the specific biological context and target involved.

Antitumor Activity

Research indicates that compounds structurally related to 1-Naphthalenecarboxamide exhibit potent antitumor properties. For example, a study on a related compound (IMB-1406) showed that it induces apoptosis in HepG2 cancer cells by arresting the cell cycle at the S phase and altering anti- and pro-apoptotic protein levels. This suggests that similar compounds might also possess anticancer potential through mechanisms involving mitochondrial pathways and caspase activation .

Enzyme Interaction

The compound has been studied for its ability to interact with various enzymes. For instance, it may act as an inhibitor or modulator of specific enzyme activities, which is critical for its potential therapeutic applications. Understanding these interactions can help elucidate its role in drug development and therapeutic strategies.

In Vitro Studies

In vitro studies have demonstrated that 1-Naphthalenecarboxamide can inhibit the growth of certain cancer cell lines. The following table summarizes findings from research on related compounds:

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

These results suggest that compounds similar to 1-Naphthalenecarboxamide have significant antitumor activity across multiple cancer cell lines .

Case Studies

Case studies involving structural modifications of naphthalenecarboxamides have revealed insights into their biological efficacy. For example, alterations in substituents on the naphthalene ring or modifications to the aminoethyl side chain can lead to variations in biological activity and selectivity for different molecular targets.

Q & A

Q. What analytical methods are recommended for quantifying N-(2-aminoethyl)-1-naphthalenecarboxamide in biological matrices?

To quantify this compound in biological samples, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. Sample preparation involves protein precipitation using acetonitrile or solid-phase extraction to isolate the compound from biological fluids. Method validation should include calibration curves, recovery rates, and limits of detection (LOD) to ensure accuracy. Toxicological studies of related naphthalene derivatives emphasize the importance of robust separation techniques to avoid matrix interference .

Q. How can researchers optimize the synthesis of N-(2-aminoethyl)-1-naphthalenecarboxamide to improve yield and purity?

Synthesis typically involves coupling 1-naphthalenecarboxylic acid derivatives with ethylenediamine under peptide-like conditions. Key steps include:

- Using carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxyl group.

- Maintaining anhydrous conditions and controlled pH (6–7) to minimize side reactions.

- Purifying via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate unreacted amines. Yield optimization may require stoichiometric adjustments and real-time monitoring via thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling N-(2-aminoethyl)-1-naphthalenecarboxamide?

Given the structural similarity to naphthalene derivatives (known for respiratory and hepatic toxicity), researchers should:

- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats.

- Avoid inhalation of dust by working with solutions or using particulate filters.

- Store the compound in airtight containers away from light to prevent degradation. Toxicity data from naphthalene analogs suggest periodic monitoring of workplace air quality .

Advanced Research Questions

Q. How does the aminoethyl moiety in N-(2-aminoethyl)-1-naphthalenecarboxamide influence its interaction with nucleic acids?

The aminoethyl group enhances solubility in aqueous buffers and facilitates electrostatic interactions with phosphate backbones of DNA/RNA. Studies on polyamide nucleic acid (PNA) analogs show that aminoethyl-modified structures enable strand displacement in duplex DNA via high-affinity hybridization. Researchers can validate binding using:

Q. What experimental strategies resolve contradictions in thermal decomposition data of N-(2-aminoethyl)-1-naphthalenecarboxamide-based gels?

Contradictions in thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data often arise from moisture content or heating rate variability. To address this:

- Standardize heating rates (e.g., 10°C/min under nitrogen) and precondition samples at 100°C to remove residual solvents.

- Compare decomposition profiles with structurally similar gels (e.g., N-(2-aminoethyl)-oleamide) to identify mesophasic transitions.

- Use modulated DSC (mDSC) to separate overlapping endothermic events, such as gelator-oil phase separation .

Q. How can molecular dynamics (MD) simulations predict the binding affinity of N-(2-aminoethyl)-1-naphthalenecarboxamide with target proteins?

MD simulations leveraging force fields (e.g., AMBER or CHARMM) can model ligand-protein interactions:

- Docking studies : Use AutoDock Vina to identify potential binding pockets.

- Free-energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to estimate binding energies.

- Validate predictions with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Recent work on morpholine-based RNA analogs highlights the role of aminoethyl groups in stabilizing hydrogen bonds with kinase active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.